

An In-depth Technical Guide to Benzyl-PEG2-MS: Chemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl-PEG2-MS

Cat. No.: B3104835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of **Benzyl-PEG2-MS**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule in their synthetic and therapeutic strategies.

Core Chemical Properties

Benzyl-PEG2-MS, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) derivative. The presence of the benzyl group offers a stable protecting group for the hydroxyl functionality, while the methanesulfonyl (mesyl) group provides a good leaving group for nucleophilic substitution reactions. These characteristics make it a versatile building block in medicinal chemistry.^{[1][2]}

Below is a summary of its key chemical properties:

Property	Value	Source
CAS Number	150272-33-6	[1] [2]
Molecular Formula	C12H18O5S	[1]
Molecular Weight	274.34 g/mol	
IUPAC Name	2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate	
Canonical SMILES	CS(=O)(=O)OCCOCCOCC1=CC=CC=C1	
InChI Key	JITMDLGZONISDY-UHFFFAOYSA-N	
Physical Form	Liquid	
Storage Temperature	2-8°C, Sealed in a dry environment	

Solubility Profile

A thorough review of publicly available data reveals a lack of specific quantitative solubility values for **Benzyl-PEG2-MS** in common laboratory solvents. However, based on its chemical structure and the known properties of similar short-chain PEG derivatives and benzyl ethers, a qualitative assessment of its solubility can be made. The molecule possesses both a hydrophobic benzyl group and a hydrophilic diethylene glycol chain with a polar mesylate group, suggesting it will be soluble in a range of organic solvents. A structurally related, slightly longer PEG-ylated compound is described as being soluble in common organic solvents. The parent alcohol, 2-(benzyloxy)ethanol, is noted to be soluble in water.

Qualitative Solubility Assessment:

Solvent	Predicted Solubility	Rationale
Water	Slightly Soluble to Sparingly Soluble	The hydrophilic PEG chain may impart some water solubility, but the hydrophobic benzyl group will limit it.
Ethanol	Soluble	Ethanol's polarity is intermediate and it can engage in hydrogen bonding, making it a good solvent for molecules with both polar and non-polar features.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules.
N,N-Dimethylformamide (DMF)	Soluble	DMF is another polar aprotic solvent that is effective at solvating molecules with polar functional groups.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following protocol outlines a general method for determining the solubility of **Benzyl-PEG2-MS** in various solvents using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.

Protocol: Determination of Benzyl-PEG2-MS Solubility via HPLC

Objective: To quantitatively determine the solubility of **Benzyl-PEG2-MS** in water, ethanol, DMSO, and DMF at a specified temperature (e.g., 25°C).

Materials:

- **Benzyl-PEG2-MS**
- Water (HPLC grade)
- Ethanol (anhydrous, HPLC grade)
- Dimethyl Sulfoxide (DMSO, anhydrous, HPLC grade)
- N,N-Dimethylformamide (DMF, anhydrous, HPLC grade)
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- Syringe filters (0.22 µm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Analytical column suitable for small molecule analysis (e.g., C18)

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **Benzyl-PEG2-MS** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
 - Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
- Preparation of Saturated Solutions:
 - Add an excess amount of **Benzyl-PEG2-MS** to separate vials, each containing a known volume of the test solvent (water, ethanol, DMSO, DMF). Ensure there is undissolved

solid/liquid at the bottom of each vial.

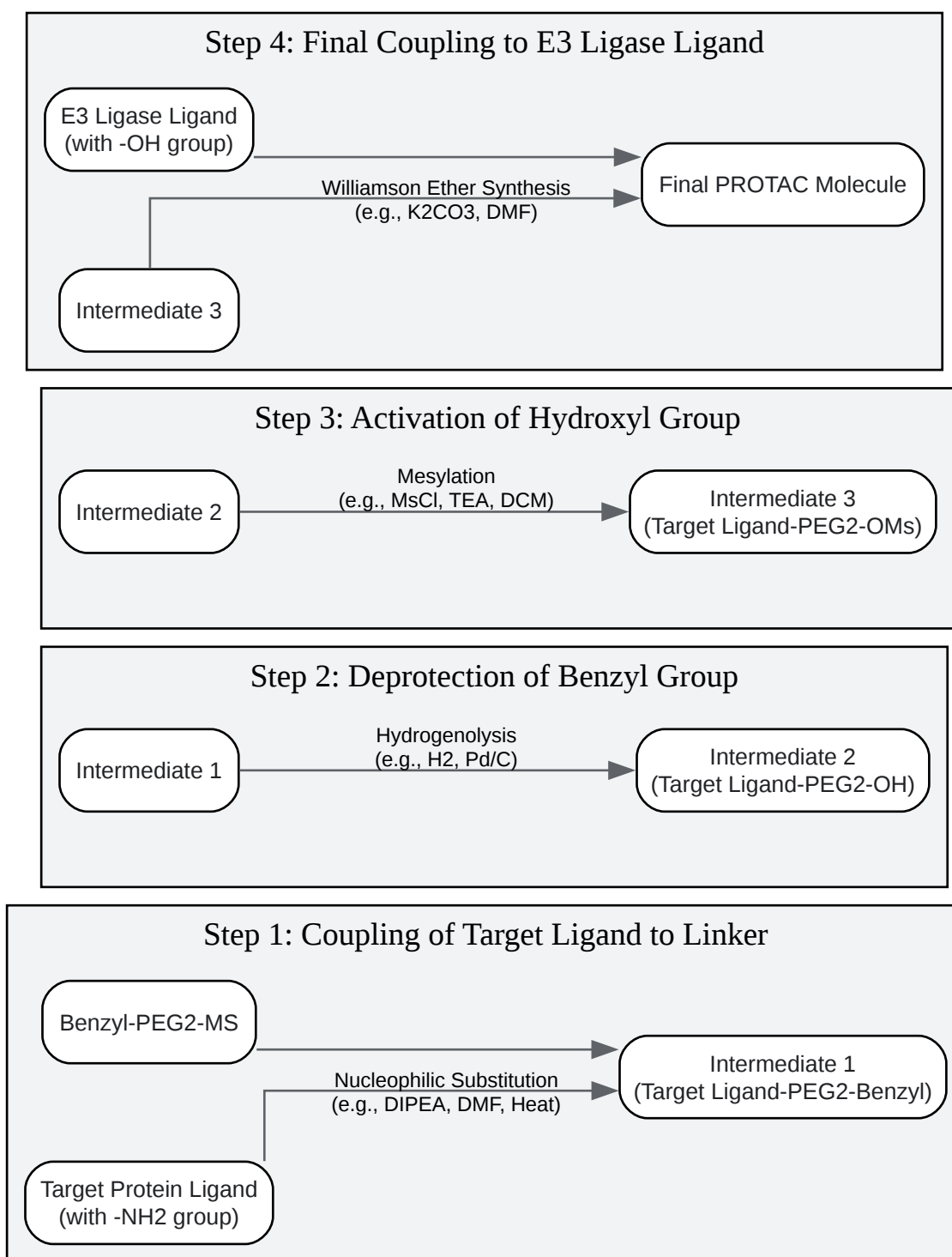
- Seal the vials tightly and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).
- Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After the equilibration period, remove the vials from the shaker and let any undissolved material settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
 - Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
- HPLC Analysis:
 - Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
 - Inject the diluted samples of the saturated solutions into the HPLC system.
 - Determine the concentration of **Benzyl-PEG2-MS** in the diluted samples by comparing their peak areas to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of **Benzyl-PEG2-MS** in the respective solvent at the specified temperature.

Application in PROTAC Synthesis

Benzyl-PEG2-MS is primarily used as a linker in the synthesis of PROTACs. The mesylate group serves as an excellent leaving group for nucleophilic substitution by an amine or thiol group on a ligand for an E3 ubiquitin ligase or the target protein.

Hypothetical Experimental Workflow: Synthesis of a PROTAC using **Benzyl-PEG2-MS**

This workflow outlines the synthesis of a hypothetical PROTAC where **Benzyl-PEG2-MS** links a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a phenol).

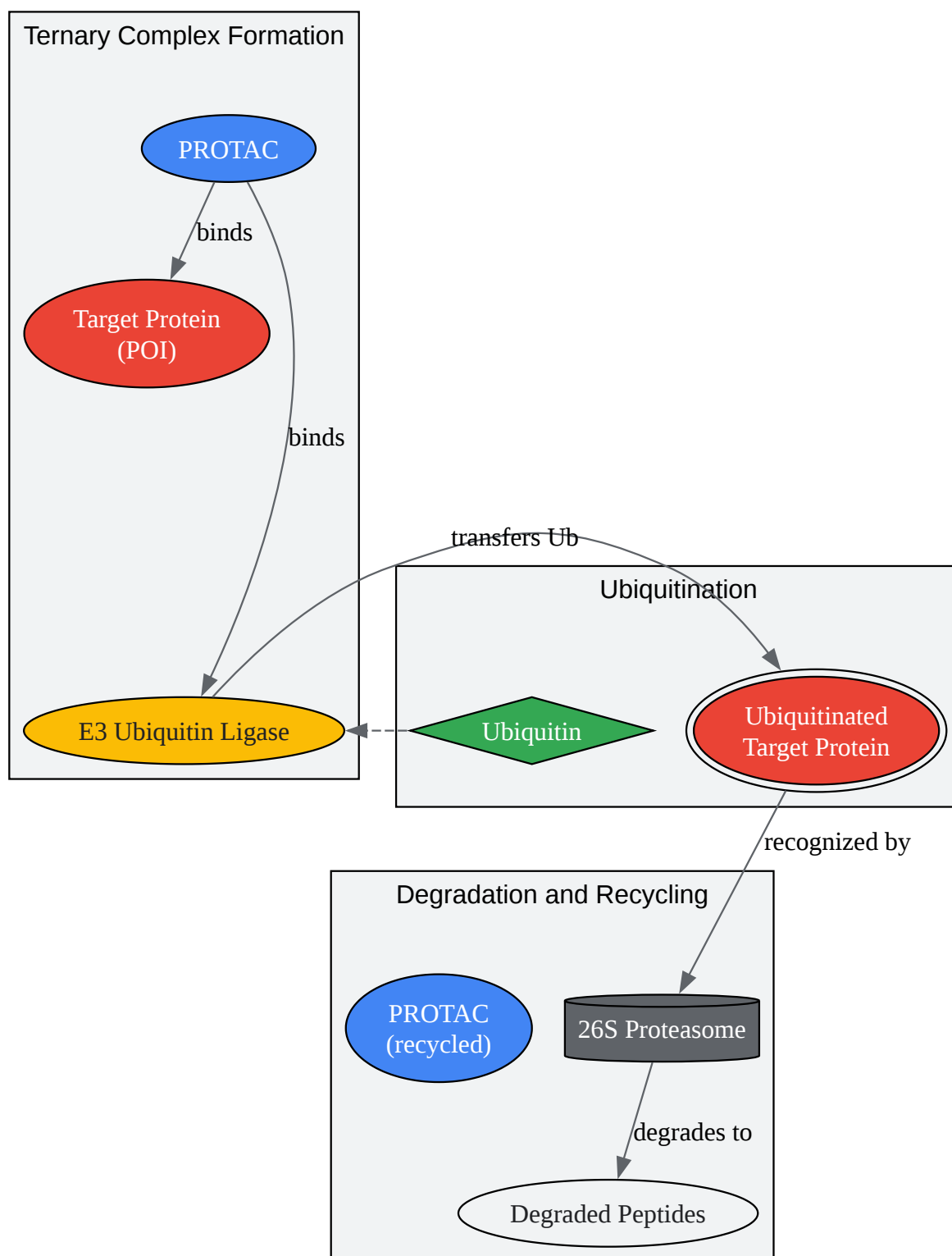


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A hypothetical multi-step synthesis of a PROTAC molecule.

Mechanism of Action of a PROTAC

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.



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The catalytic cycle of PROTAC-mediated protein degradation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl-PEG2-MS: Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3104835#benzyl-peg2-ms-chemical-properties-and-solubility]

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